molecular formula C16H20N4O3S2 B2829991 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine CAS No. 2034587-58-9

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine

Cat. No.: B2829991
CAS No.: 2034587-58-9
M. Wt: 380.48
InChI Key: UBULYRXFRVRSPB-UHFFFAOYSA-N
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Description

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms, and a piperazine ring substituted with a thiophene sulfonyl group

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Pharmacokinetics

The ADME properties of this compound are currently unknown. Its bioavailability, distribution, metabolism, and excretion would need to be determined through experimental studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it’s difficult to predict its effects .

Action Environment

The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s challenging to make definitive statements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the piperazine and thiophene sulfonyl groups.

    Cyclization: The initial step involves the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine is unique due to the presence of both the pyrazolo[1,5-a]pyridine core and the thiophene sulfonyl-substituted piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(13-12-17-20-6-2-1-4-14(13)20)18-7-9-19(10-8-18)25(22,23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBULYRXFRVRSPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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